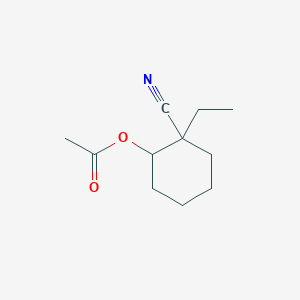

Ethylcyanocyclohexyl acetate

説明

Ethyl 2-cyano-2-cyclohexylacetate (CAS: 3213-50-1), also known as ethyl cyano(cyclohexyl)acetate, is an organic ester compound with the molecular formula C₁₁H₁₇NO₂. Its structure features a cyclohexyl group bonded to a cyano-substituted acetate backbone, esterified with an ethyl group. This compound is characterized by its polarity (due to the nitrile and ester groups) and lipophilicity (from the cyclohexyl moiety), making it a versatile intermediate in organic synthesis and pharmaceutical applications. Synonymous names include Cyclohexaneacetic acid, α-cyano-, ethyl ester and ethyl 2-cyano-2-cyclohexyl-ethanoate .

特性

CAS番号 |

1331-45-9 |

|---|---|

分子式 |

C11H17NO2 |

分子量 |

195.26 g/mol |

IUPAC名 |

(2-cyano-2-ethylcyclohexyl) acetate |

InChI |

InChI=1S/C11H17NO2/c1-3-11(8-12)7-5-4-6-10(11)14-9(2)13/h10H,3-7H2,1-2H3 |

InChIキー |

KZFIGILTDRNYEJ-UHFFFAOYSA-N |

SMILES |

CCC1(CCCCC1OC(=O)C)C#N |

正規SMILES |

CCC1(CCCCC1OC(=O)C)C#N |

同義語 |

1-[2-(Acetyloxy)ethyl]cyclohexanecarbonitrile |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Ethyl 1-Hydroxycyclohexylacetate

- Structure: Replaces the cyano group with a hydroxyl (-OH) group.

- Synthesis: Prepared via condensation of ethyl bromoacetate with cyclohexanone using zinc, followed by hydrolysis .

- Reactivity: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the cyano derivative.

- Applications : Used in synthesizing β-hydroxy esters for polymer and pharmaceutical intermediates .

Methyl 2-Cyano-2-(2,6-Diethyl-4-Methylphenyl) Acetate

- Structure : Substitutes cyclohexyl with a substituted aromatic (2,6-diethyl-4-methylphenyl) group.

- Synthesis : Involves chlorination of a cyclohexylidene precursor in ethyl acetate, followed by reflux in dimethylformamide .

- Properties : The aromatic ring introduces resonance stabilization and lower solubility in aliphatic solvents compared to the cyclohexyl analog.

- Applications : Intermediate in agrochemical or medicinal chemistry due to steric and electronic tuning .

Methyl Acetoacetate

- Structure: Simpler ester with a ketone (C=O) instead of cyano and cyclohexyl groups.

- Physicochemical Properties : Boiling point 171.5°C, miscible with polar solvents. Lacks the lipophilic cyclohexyl group, reducing membrane permeability .

- Applications : Key in Claisen condensations (e.g., synthesizing acetoacetic ester) and as a pharmaceutical intermediate .

Hexyl Acetate

- Structure: Straight-chain ester (hexyl group) without cyano or cyclohexyl substituents.

- Properties: Lower polarity (logP ≈ 2.5) and higher volatility (boiling point 169°C) compared to ethyl cyano(cyclohexyl)acetate.

- Applications : Solvent in coatings and fragrances due to mild odor .

Data Table: Key Properties of Ethyl 2-Cyano-2-Cyclohexylacetate and Comparators

Research Findings and Functional Group Impact

- Cyano Group: Enhances electrophilicity and participates in nucleophilic additions (e.g., Strecker synthesis). Increases compound polarity but may reduce thermal stability compared to hydroxyl or alkyl groups .

- Cyclohexyl Group : Improves lipid solubility and bioavailability, critical in drug design. Steric hindrance from the cyclohexyl ring can slow enzymatic degradation .

- Aromatic vs. Aliphatic Substituents: Aromatic analogs (e.g., 2,6-diethyl-4-methylphenyl) offer π-π stacking interactions but lower solubility in nonpolar media compared to cyclohexyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。